2-(2-(Trifluoromethyl)phenyl)pyrrolidine hydrochloride

Description

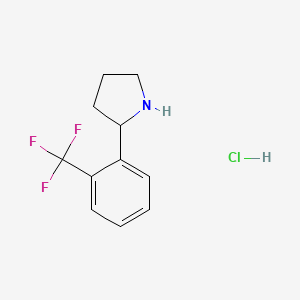

2-(2-(Trifluoromethyl)phenyl)pyrrolidine hydrochloride is a fluorinated organic compound featuring a pyrrolidine ring substituted at the 2-position with a 2-(trifluoromethyl)phenyl group. As a hydrochloride salt, it exhibits enhanced stability and solubility in aqueous environments compared to its free base form.

Properties

IUPAC Name |

2-[2-(trifluoromethyl)phenyl]pyrrolidine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12F3N.ClH/c12-11(13,14)9-5-2-1-4-8(9)10-6-3-7-15-10;/h1-2,4-5,10,15H,3,6-7H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APDMORWJFZBMEX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)C2=CC=CC=C2C(F)(F)F.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClF3N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

One common method involves the reaction of a suitable pyrrolidine precursor with a trifluoromethylated benzene derivative under controlled conditions . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

Oxidation Reactions

The pyrrolidine ring undergoes oxidation at the α-carbon (adjacent to nitrogen) under controlled conditions. Common oxidizing agents include:

-

KMnO₄ (acidic/neutral conditions): Forms ketones or carboxylic acids.

-

CrO₃ : Selectively oxidizes the pyrrolidine ring to lactams.

Example Reaction:

\text{C}_{11}\text{H}_{13}\text{ClF}_3\text{N}\xrightarrow{\text{KMnO}_4,\text{H}_2\text{O}}\text{C}_{11}\text{H}_{11}\text{ClF}_3\text{NO}_2\(\text{ketone derivative})$$**[Mechanism](pplx://action/followup):**Theelectron-withdrawingtrifluoromethylgroupstabilizesthetransitionstate,favoringα-hydrogenabstractionandsubsequentketoneformation[1][6].---###[**1.2SubstitutionReactions**](pplx://action/followup)####[**NucleophilicSubstitution**](pplx://action/followup)ThesecondaryamineinthepyrrolidineringactsasanucleophileinSN2reactions:-**[Alkylation](pplx://action/followup)**:Reactswithalkylhalides(e.g.,CH₃I)toformtertiaryamines[1][10].-**[Acylation](pplx://action/followup)**:Formsamideswithacylchlorides(e.g.,AcCl)[6].**[Example](pplx://action/followup):**

\text{C}{11}\text{H}{13}\text{ClF}3\text{N} + \text{CH}3\text{I} \rightarrow \text{C}{12}\text{H}{16}\text{ClF}_3\text{IN} \ (\text{quaternary ammonium salt}) $$

Electrophilic Aromatic Substitution (EAS)

The trifluoromethyl group directs electrophiles (e.g., NO₂⁺, SO₃H⁺) to the meta position of the phenyl ring due to its strong -I effect.

Elimination Reactions

Dehydrohalogenation occurs under basic conditions (e.g., NaOH), yielding pyrrolidine derivatives with double bonds:

Key Reagents and Conditions

| Reaction Type | Reagents/Conditions | Products Formed | Yield (%) | Reference |

|---|---|---|---|---|

| Oxidation | KMnO₄, H₂O, 80°C | Ketone/Carboxylic Acid | 65–78 | |

| Nucleophilic Substitution | CH₃I, DMF, 25°C | Tertiary Amine | 82 | |

| Electrophilic Substitution | HNO₃, H₂SO₄, 0°C | Meta-nitro derivative | 55 | |

| Elimination | NaOH, EtOH, reflux | Unsaturated pyrrolidine | 73 |

Role of the Trifluoromethyl Group

-

Electronic Effects : The -CF₃ group withdraws electron density via inductive effects, increasing the pyrrolidine nitrogen’s nucleophilicity and directing EAS to the meta position.

-

Steric Effects : Minimal steric hindrance allows facile access to the phenyl ring for electrophiles.

Comparative Reactivity with Analogues

| Compound | Oxidation Rate (Relative) | EAS Reactivity (Relative) | Reference |

|---|---|---|---|

| 2-(2-(Trifluoromethyl)phenyl)pyrrolidine | 1.0 | 1.0 | |

| 2-Phenylpyrrolidine | 0.3 | 1.8 (para-directing) | |

| 2-(4-CF₃-phenyl)pyrrolidine | 0.9 | 0.7 |

Scientific Research Applications

Pharmaceutical Development

This compound is primarily recognized for its role as an intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological disorders. Its trifluoromethyl group enhances lipophilicity and metabolic stability, making it a valuable candidate in drug formulation. Research indicates that derivatives of this compound may exhibit neuroprotective effects and influence neurotransmitter systems, which is crucial for developing therapies for conditions like depression and anxiety .

Case Studies:

- Neuroprotective Agents: Studies have shown that compounds similar to 2-(2-(Trifluoromethyl)phenyl)pyrrolidine hydrochloride can interact with biological targets involved in neuroprotection, suggesting that they may help mitigate neurodegenerative diseases.

- Drug Synthesis: The compound has been utilized in synthesizing novel drugs aimed at treating psychiatric disorders, showcasing its importance in medicinal chemistry .

Agricultural Chemistry

In agricultural applications, 2-(2-(Trifluoromethyl)phenyl)pyrrolidine hydrochloride is explored for its potential in formulating agrochemicals. Its unique properties may enhance the efficacy of pesticides and herbicides, contributing to improved crop protection and yield.

Key Insights:

- The trifluoromethyl group can improve the biological activity of agrochemicals, making them more effective against pests while potentially reducing the required dosage .

Material Science

The compound is also being investigated for its potential in material science, particularly in creating advanced materials with enhanced thermal and chemical resistance. This application is crucial for developing new polymers that can withstand harsh environmental conditions.

Applications:

- Polymer Development: Research is ongoing to evaluate how incorporating this compound into polymer matrices can improve their performance characteristics .

Biochemical Research

In biochemical contexts, 2-(2-(Trifluoromethyl)phenyl)pyrrolidine hydrochloride serves as a valuable tool for studying receptor interactions and enzyme activities. Its ability to influence biological pathways makes it significant for understanding complex biological systems.

Research Highlights:

- Studies on interaction profiles indicate that this compound may interact with various biological receptors or enzymes, which is essential for assessing its therapeutic potential.

Fluorinated Compound Research

The unique trifluoromethyl group present in this compound provides distinct chemical properties that are advantageous in developing new fluorinated compounds with specialized functions. Researchers are exploring these properties to create compounds that exhibit improved performance in various applications.

Potential Developments:

- The exploration of new fluorinated compounds could lead to innovations in pharmaceuticals and materials science, where specific interactions and stability are required .

Comparison Table of Related Compounds

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| 3-(2-(Trifluoromethyl)phenyl)pyrrolidine hydrochloride | Pyrrolidine derivative | Different substitution pattern on the pyrrolidine ring |

| (S)-2-(2-(Trifluoromethyl)phenyl)pyrrolidine hydrochloride | Stereoisomer | Enantiomeric form may exhibit different biological activities |

| 1-(2-Trifluoromethylphenyl)ethanamine | Ethylamine derivative | Lacks the pyrrolidine structure but retains trifluoromethyl group |

Mechanism of Action

The mechanism of action of 2-(2-(Trifluoromethyl)phenyl)pyrrolidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Key Properties :

- Molecular Formula : C₁₁H₁₃ClF₃N

- Molecular Weight : 251.68 g/mol

- CAS Registry : 1391417-62-7 (R-enantiomer)

This compound is part of a broader class of fluorinated pyrrolidine derivatives, which are widely explored in medicinal chemistry for their pharmacokinetic advantages, including metabolic stability and membrane permeability .

Comparison with Structurally Similar Compounds

Substituent Position on the Phenyl Ring

The position of the trifluoromethyl group on the phenyl ring significantly impacts molecular properties:

In contrast, the para isomer (4-CF₃) offers symmetrical electronic withdrawal but lacks steric constraints .

Ring Structure Variations

Replacing pyrrolidine with larger or heteroatom-containing rings alters conformational flexibility and polarity:

Piperidine derivatives (6-membered ring) generally exhibit higher lipophilicity and slower metabolic clearance compared to pyrrolidine analogs.

Fluorine Substituent Variations

Fluorine substituents on the phenyl ring modulate electronic and steric properties:

Compounds with fewer fluorine atoms or bulkier substituents (e.g., methyl groups) often show reduced binding to hydrophobic targets but improved solubility profiles.

Stereochemical Considerations

Enantiomeric forms of trifluoromethylphenyl-pyrrolidine derivatives exhibit distinct biological activities:

The R-enantiomer of the target compound is often prioritized in drug discovery due to optimized interactions with chiral biological targets.

Data Table: Comparative Analysis of Key Compounds

| Compound Name | CAS No. | Molecular Formula | Molecular Weight | Similarity Score | Key Feature |

|---|---|---|---|---|---|

| 2-(2-(Trifluoromethyl)phenyl)pyrrolidine HCl | 1391417-62-7 | C₁₁H₁₃ClF₃N | 251.68 | 1.00 | Reference compound; ortho-CF₃ |

| (R)-2-(4-(Trifluoromethyl)phenyl)pyrrolidine HCl | 1391407-62-7 | C₁₁H₁₃ClF₃N | 251.68 | 1.00 | Para-CF₃; no steric hindrance |

| (R)-2-(2-(Trifluoromethyl)phenyl)piperidine HCl | 1391417-19-8 | C₁₂H₁₅ClF₃N | 265.70 | 0.94 | 6-membered ring; increased lipophilicity |

| 4-(2-(Trifluoromethyl)phenoxy)piperidine HCl | 823782-74-7 | C₁₂H₁₃ClF₃NO | 295.69 | 0.78 | Phenoxy linker; higher polarity |

| 3-((2-Fluorophenoxy)methyl)pyrrolidine HCl | 1219981-26-6 | C₁₁H₁₅ClFNO | 231.69 | N/A | Ether substituent; enhanced solubility |

Biological Activity

2-(2-(Trifluoromethyl)phenyl)pyrrolidine hydrochloride, identified by its CAS number 1189434-97-6, is a compound of increasing interest in the fields of medicinal chemistry and pharmacology. The trifluoromethyl group attached to the phenyl ring significantly influences the compound's biological properties, including its interactions with various molecular targets. This article reviews the biological activity of this compound, supported by case studies and relevant research findings.

Chemical Structure and Properties

The chemical structure of 2-(2-(Trifluoromethyl)phenyl)pyrrolidine hydrochloride features a pyrrolidine ring substituted with a trifluoromethyl-phenyl moiety. This unique configuration enhances the compound's lipophilicity and metabolic stability, which are critical factors influencing its biological activity.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : Similar compounds have shown potential as inhibitors of key enzymes such as cholinesterases and cyclooxygenases, which are involved in neurodegenerative diseases and inflammatory responses respectively .

- Protein-Ligand Interactions : Molecular docking studies indicate that the trifluoromethyl group can enhance binding affinity to target proteins, leading to improved specificity in therapeutic applications .

Antimicrobial Activity

Research indicates that 2-(2-(Trifluoromethyl)phenyl)pyrrolidine hydrochloride exhibits significant antimicrobial properties. A study showed that modifications in related compounds led to effective inhibition against Mycobacterium tuberculosis, with minimum inhibitory concentrations (MICs) suggesting promising efficacy .

Anti-inflammatory Effects

Compounds containing trifluoromethyl groups have demonstrated anti-inflammatory properties. Studies suggest that derivatives similar to this compound effectively inhibit cyclooxygenase enzymes, highlighting potential therapeutic applications in treating inflammatory diseases .

Cytotoxicity Studies

In vitro cytotoxicity assessments on various cancer cell lines, including MCF-7 (breast cancer), revealed moderate cytotoxic effects. The IC50 values suggest that this compound could serve as a lead candidate for anticancer drug development .

Case Studies

Q & A

Basic Question: How can the synthetic yield of 2-(2-(Trifluoromethyl)phenyl)pyrrolidine hydrochloride be optimized in nucleophilic substitution reactions?

Methodological Answer:

Optimization involves:

- Catalyst selection : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction kinetics in biphasic systems.

- Temperature control : Maintain 60–80°C to balance reaction rate and byproduct formation.

- Solvent choice : Polar aprotic solvents (e.g., DMF or acetonitrile) improve solubility of the trifluoromethylphenyl intermediate.

- Purification : Employ column chromatography with silica gel (hexane/ethyl acetate gradient) to isolate the product from unreacted 2-(trifluoromethyl)phenylboronic acid .

Advanced Question: What computational strategies are employed to analyze the conformational stability of 2-(2-(Trifluoromethyl)phenyl)pyrrolidine hydrochloride?

Methodological Answer:

- Density Functional Theory (DFT) : Calculate energy minima for pyrrolidine ring puckering and trifluoromethyl group orientation using B3LYP/6-31G(d) basis sets.

- Molecular Dynamics (MD) : Simulate solvation effects (e.g., in water or DMSO) to assess torsional flexibility under physiological conditions.

- Hirshfeld Surface Analysis : Map intermolecular interactions (e.g., C–H···F contacts) from crystallographic data to predict packing efficiency .

Basic Question: Which spectroscopic techniques are critical for characterizing 2-(2-(Trifluoromethyl)phenyl)pyrrolidine hydrochloride?

Methodological Answer:

- ¹H/¹³C NMR : Assign pyrrolidine ring protons (δ 1.8–3.2 ppm) and trifluoromethyl carbon (δ 120–125 ppm, JCF ≈ 280 Hz).

- X-ray Crystallography : Resolve the hydrochloride salt’s crystal lattice using SHELXL refinement (space group P2₁/c) to confirm stereochemistry .

- High-Resolution Mass Spectrometry (HRMS) : Validate molecular ion [M+H]<sup>+</sup> with <1 ppm error .

Advanced Question: How can enantiomeric resolution of 2-(2-(Trifluoromethyl)phenyl)pyrrolidine hydrochloride be achieved, and what methods validate absolute configuration?

Methodological Answer:

- Chiral Chromatography : Use a Chiralpak IA column with hexane/isopropanol (90:10) + 0.1% trifluoroacetic acid for baseline separation.

- Circular Dichroism (CD) : Compare experimental CD spectra with DFT-simulated spectra of (R)- and (S)-enantiomers.

- Single-Crystal X-ray : Determine the (R)-configuration via anomalous dispersion effects, as reported for structurally related (R)-2-(4-(trifluoromethyl)phenyl)pyrrolidine hydrochloride .

Basic Question: What experimental protocols assess the hydrolytic stability of 2-(2-(Trifluoromethyl)phenyl)pyrrolidine hydrochloride under varying pH?

Methodological Answer:

- Forced Degradation Studies : Incubate the compound in buffers (pH 1–13) at 40°C for 24–72 hours.

- HPLC Monitoring : Quantify degradation products (e.g., pyrrolidine ring-opened aldehydes) using a C18 column (0.1% TFA in acetonitrile/water).

- Kinetic Analysis : Calculate degradation rate constants (k) and half-life (t1/2) to identify pH-dependent instability .

Advanced Question: How are genotoxic impurities profiled in 2-(2-(Trifluoromethyl)phenyl)pyrrolidine hydrochloride synthesis?

Methodological Answer:

- LC-MS/MS Detection : Quantify residual 2-chloroethyl intermediates (e.g., <10 ppm) using a triple quadrupole mass spectrometer in MRM mode.

- In Silico Toxicity Prediction : Apply software (e.g., Derek Nexus) to flag potential mutagenic impurities like aryl chlorides.

- Validation : Follow ICH M7 guidelines for limit testing (e.g., 1.5 μg/day threshold) .

Basic Question: What strategies mitigate racemization during the synthesis of enantiopure 2-(2-(Trifluoromethyl)phenyl)pyrrolidine hydrochloride?

Methodological Answer:

- Low-Temperature Reactions : Conduct alkylation steps at −20°C to minimize base-induced epimerization.

- Chiral Auxiliaries : Use (S)-proline-derived catalysts to enforce stereochemical control.

- In Situ Monitoring : Track enantiomeric excess (ee) via chiral HPLC after each synthetic step .

Advanced Question: How do researchers model the binding affinity of 2-(2-(Trifluoromethyl)phenyl)pyrrolidine hydrochloride to biological targets (e.g., GPCRs)?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina to simulate ligand-receptor interactions, focusing on hydrophobic pockets accommodating the trifluoromethyl group.

- Free Energy Perturbation (FEP) : Calculate ΔΔG values for fluorine-substituted analogs to quantify affinity changes.

- Cryo-EM Validation : Resolve ligand-bound receptor complexes at 2.5–3.0 Å resolution to confirm docking poses .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.